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Activation Energy Comparison

The table below summarizes the experimental activation energies (Eₐ) for the hydroformylation of 7-

tetradecene and other alkenes under different catalytic systems.

Alkene Catalyst System
Activation Energy (Eₐ)
(kJ mol⁻¹)

Reference

7-
Tetradecene

Rhodium-ferrocenyl Schiff base precatalyst 62 [1]

7-
Tetradecene

Rhodium-tris(2,4-di-tert-butylphenyl)phosphite 68 [2]

1-Octene Rhodium-Schiff base precatalyst (based on

Siangwata et al., 2019)

62 [3]

The data shows that for a given catalyst precursor (the Rh-Schiff base system), the activation energy for

hydroformylation is identical for the internal alkene 7-tetradecene and the terminal alkene 1-octene [3].

This suggests that, for this specific catalytic system, the alkene chain length and double bond position may

not significantly impact the activation barrier for the reaction.
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However, the choice of ligand in the catalyst system has a more pronounced effect. Switching from a Schiff

base ligand to a bulky phosphite ligand resulted in a higher activation energy for 7-tetradecene

hydroformylation (from 62 to 68 kJ mol⁻¹) [1] [2]. The study on the phosphite-modified catalyst also

determined the reaction orders to be first-order in alkene and catalyst concentration, negative-order in CO,

and zero-order in H₂ [2].

Experimental Protocols

The kinetic data presented was obtained through detailed reaction engineering experiments. Below is a

summary of the standard methodologies employed.

General Workflow for Kinetic Evaluation

A typical hydroformylation kinetic study involves the following steps [1] [2] [4]:

Reaction Setup: Reactions are carried out in a stirred high-pressure reactor (e.g., a Parr reactor)

equipped with temperature, pressure, and stirring controls.
Variable Parameter Study: The reaction is performed multiple times, systematically varying one

parameter while keeping others constant. Key parameters include:
Temperature: Typically studied over a range of 60-105°C.

Catalyst Concentration: Varied within a specified range (e.g., 0.25 to 1.0 mM).
Partial Pressures of Gases: CO (e.g., 15-40 bar) and H₂ (e.g., 15-40 bar) pressures are

altered independently.
Reaction Monitoring: Liquid samples are withdrawn at regular intervals during the reaction and

analyzed using Gas Chromatography (GC) to determine the concentrations of reactants and products
over time.

Data Analysis:
The concentration-time data is used to determine observed reaction rate constants.

The dependence of the rate on different parameters is incorporated into a phenomenological,
mechanism-based rate equation.

The activation energy (Eₐ) is ultimately calculated by applying the Arrhenius equation to the rate
constants obtained at different temperatures.

Catalyst-Specific Workflows
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For the Rhodium-Schiff Base Catalyst [1]

Temperature Range: 85–105 °C
Pressure Range: Varied CO and H₂ partial pressures between 20–40 bar.

Analysis: The kinetic data for the parallel hydroformylation and isomerization reactions were
modeled using four interdependent pseudo first-order differential mole balance equations.

For the Bulky Phosphite-Modified Rhodium Catalyst [2]

Temperature Range: 60–90 °C
Pressure Range: Varied CO and H₂ partial pressures between 15–25 bar.

Analysis: The system was described by three interdependent mole balance equations.

Hydroformylation Reaction Pathway

The hydroformylation reaction follows a broadly accepted catalytic cycle. The diagram below illustrates the

key steps for a generic rhodium-hydride (Rh-H) catalyst, which is foundational to understanding the kinetic

data.

This mechanism shows how the catalyst cycles between different states. The step where the metal-alkyl

complex forms is crucial, as it determines whether the final aldehyde product will be linear or branched. The

kinetics and selectivity of the reaction are heavily influenced by how the catalyst and ligands facilitate these

steps [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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